molecular formula C17H11N3O3 B15180197 5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate CAS No. 94166-83-3

5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate

Cat. No.: B15180197
CAS No.: 94166-83-3
M. Wt: 305.29 g/mol
InChI Key: GMRNPNMSFIZWBC-UHFFFAOYSA-N
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Description

5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate is a chemical compound belonging to the class of diisocyanates. Diisocyanates are widely used in the production of polyurethanes, which are versatile materials employed in various industries, including automotive, construction, and textiles. This compound is characterized by the presence of multiple isocyanate groups, which are highly reactive and play a crucial role in its chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate typically involves the reaction of corresponding amines with phosgene. The process can be summarized as follows:

    Amination: The starting material, an aromatic amine, undergoes a reaction with phosgene to form an intermediate carbamoyl chloride.

    Cyclization: The intermediate then undergoes cyclization to form the desired diisocyanate compound.

Industrial Production Methods

In an industrial setting, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:

    Phosgenation: The aromatic amine is reacted with phosgene in the presence of a solvent such as toluene or chlorobenzene.

    Purification: The crude product is purified through distillation or recrystallization to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate undergoes several types of chemical reactions, including:

    Addition Reactions: Reacts with alcohols to form urethanes.

    Polymerization: Reacts with polyols to form polyurethanes.

    Substitution Reactions: Can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Alcohols: Reacts with alcohols under mild conditions to form urethanes.

    Polyols: Reacts with polyols in the presence of catalysts to form polyurethanes.

    Nucleophiles: Reacts with nucleophiles such as amines under basic conditions.

Major Products Formed

    Urethanes: Formed from the reaction with alcohols.

    Polyurethanes: Formed from the reaction with polyols.

    Substituted Products: Formed from substitution reactions with nucleophiles.

Scientific Research Applications

5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.

    Biology: Employed in the development of biomaterials and drug delivery systems.

    Medicine: Investigated for its potential use in medical devices and tissue engineering.

    Industry: Widely used in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as hydroxyl and amine groups to form urethane and urea linkages, respectively. The molecular targets include:

    Hydroxyl Groups: React to form urethane linkages.

    Amine Groups: React to form urea linkages.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenediphenyl diisocyanate: Another widely used diisocyanate in the production of polyurethanes.

    Toluene diisocyanate: Commonly used in the production of flexible foams.

    Hexamethylene diisocyanate: Used in the production of coatings and adhesives.

Uniqueness

5-(o-Isocyanatobenzyl)-2-methyl-m-phenylene diisocyanate is unique due to its specific structure, which imparts distinct reactivity and properties compared to other diisocyanates. Its multiple isocyanate groups allow for the formation of highly cross-linked polymers, making it suitable for applications requiring high mechanical strength and chemical resistance.

Properties

CAS No.

94166-83-3

Molecular Formula

C17H11N3O3

Molecular Weight

305.29 g/mol

IUPAC Name

1,3-diisocyanato-5-[(2-isocyanatophenyl)methyl]-2-methylbenzene

InChI

InChI=1S/C17H11N3O3/c1-12-16(19-10-22)7-13(8-17(12)20-11-23)6-14-4-2-3-5-15(14)18-9-21/h2-5,7-8H,6H2,1H3

InChI Key

GMRNPNMSFIZWBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1N=C=O)CC2=CC=CC=C2N=C=O)N=C=O

Origin of Product

United States

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